![molecular formula C9H10FNO4S B2735658 ((3-Fluorophenyl)sulfonyl)alanine CAS No. 1160933-45-8](/img/structure/B2735658.png)
((3-Fluorophenyl)sulfonyl)alanine
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Overview
Description
((3-Fluorophenyl)sulfonyl)alanine
is a compound with the CAS Number: 1160933-45-8 . It has a molecular weight of 247.25 and is a solid in its physical form .
Synthesis Analysis
While specific synthesis methods for((3-Fluorophenyl)sulfonyl)alanine
were not found, sulfonyl fluorides, a related class of compounds, have been synthesized using direct fluorosulfonylation with fluorosulfonyl radicals . This method has been described as a concise and efficient approach for producing sulfonyl fluorides . Molecular Structure Analysis
The IUPAC name for((3-Fluorophenyl)sulfonyl)alanine
is N-[(3-fluorophenyl)sulfonyl]alanine . The InChI code for this compound is 1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) . Physical And Chemical Properties Analysis
((3-Fluorophenyl)sulfonyl)alanine
is a solid compound . It has a molecular weight of 247.25 . The compound’s IUPAC name is N-[(3-fluorophenyl)sulfonyl]alanine , and its InChI code is 1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) .
Scientific Research Applications
Stereoselective Synthesis and Antibacterial Applications
(Bravo et al., 1997) reported the stereoselective synthesis of 3-fluoro-D-alanine, an antibacterial compound, through chiral sulfoxide chemistry. This research illustrates the potential of ((3-Fluorophenyl)sulfonyl)alanine derivatives in developing novel antibacterial agents.
Enzyme Inhibition and Biochemical Applications
(Brynes et al., 1978) explored substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine, including derivatives of ((3-Fluorophenyl)sulfonyl)alanine, as inhibitors of L-asparagine synthetase. This study opens avenues for the use of such compounds in therapeutic interventions.
(McCune et al., 2017) described the synthesis of quaternary α-(1'-fluoro)vinyl amino acids, potentially inactivating PLP enzymes, through reactions involving β,β-difluorovinyl phenyl sulfone. This highlights the utility of ((3-Fluorophenyl)sulfonyl)alanine in creating enzyme inhibitors.
Biophysical and Chemical Biology Research
(Yoshinari et al., 2011) focused on the preparation of 3-amino-2-fluoro carboxylic acid derivatives for incorporation into peptides, demonstrating the role of ((3-Fluorophenyl)sulfonyl)alanine in advancing peptide-based research.
(Clare et al., 2001) synthesized a series of sulfonyl amino acyl hydroxamates as bacterial collagenase inhibitors, showcasing the compound's potential in developing protease inhibitors.
(Liu et al., 2021) introduced a genetically encoded fluorosulfonyloxybenzoyl-L-lysine for expansive covalent bonding of proteins, highlighting the application of ((3-Fluorophenyl)sulfonyl)alanine derivatives in protein engineering and biotherapeutics.
Future Directions
While specific future directions for ((3-Fluorophenyl)sulfonyl)alanine
were not found, there is ongoing research into the use of sulfonyl fluorides, a related class of compounds. Sulfonyl fluorides are being explored for their potential in catalytic C–C and C–X bond construction . This emerging field is displaying sulfone derivatives as a new class of substrates .
properties
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFOGWMBJILJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Fluorophenyl)sulfonyl)alanine |
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